Bis(hexafluoroacetylacetonato)manganese(II) Hydrate

描述

Significance of Beta-Diketonate Ligands in Coordination Chemistry

Beta-diketonate ligands are a class of organic compounds characterized by a 1,3-diketone structure. alfachemic.com They are highly versatile and widely used in coordination chemistry due to their ability to act as excellent chelating agents. alfachemic.comresearchgate.net Upon deprotonation of the slightly acidic central carbon atom, the resulting enolate anion can coordinate to a metal ion through its two oxygen atoms, forming a stable six-membered chelate ring. researchgate.net This chelation effect enhances the thermodynamic stability of the resulting metal complexes.

The properties of beta-diketonate ligands and their metal complexes can be systematically modified. rsc.org For instance, the introduction of electron-withdrawing groups, such as the trifluoromethyl (–CF₃) groups in the hexafluoroacetylacetonate (hfac) ligand, can significantly alter the electronic properties of the complex. This fluorination increases the ligand's electron-withdrawing effects, which can stabilize lower oxidation states of the metal center and enhance the complex's volatility and thermal stability. The versatility of these ligands has led to their use in a wide range of applications, including as catalysts, precursors for chemical vapor deposition (CVD), and components in luminescent materials and heat stabilizers. alfachemic.comresearchgate.net

Overview of Manganese(II) Coordination Complexes in Modern Chemistry

Manganese is a first-row transition metal that can exist in multiple oxidation states, from -3 to +7. wikipedia.org Among these, the manganese(II) oxidation state is particularly common and stable in aqueous solutions and solid-state compounds. wikipedia.orgfrontiersin.org The Mn(II) ion has a d⁵ electronic configuration, which typically results in high-spin complexes. numberanalytics.com This electronic arrangement is responsible for the characteristic pale pink color of many Mn(II) salts and influences the magnetic properties of its complexes. wikipedia.org

Manganese(II) is known to adopt various coordination geometries, with octahedral and tetrahedral being the most frequent. numberanalytics.com However, coordination numbers of five, seven, and even eight are also observed, depending on the size and denticity of the coordinating ligands. numberanalytics.comacs.org For example, seven-coordinate Mn(II) complexes are more common for manganese than for any other first-row transition metal. acs.org Manganese coordination complexes are integral to many areas of modern chemistry. They are studied for their roles in bioinorganic chemistry as enzyme cofactors, as catalysts in organic synthesis, as building blocks for magnetic materials, and as contrast agents in magnetic resonance imaging (MRI). numberanalytics.comacs.orgmdpi.com The development of new ligands continues to expand the structural diversity and functional properties of manganese complexes. frontiersin.org

Scope and Research Focus on Manganese(II)hexafluoroacetylacetonate

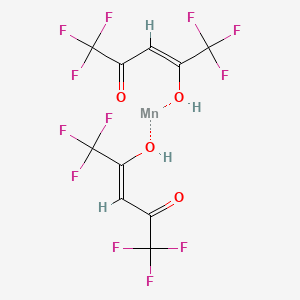

Manganese(II) hexafluoroacetylacetonate, with the chemical formula Mn(C₅HF₆O₂)₂, is a coordination complex featuring a central manganese(II) ion chelated by two hexafluoroacetylacetonate (hfac) ligands. americanelements.com It exists in both anhydrous and hydrated forms, such as the trihydrate. americanelements.comnih.gov The presence of the fluorinated hfac ligands imparts notable properties to the complex, including significant thermal stability and volatility, with the anhydrous form subliming at 150–160°C under reduced pressure.

Research on this compound focuses on leveraging these properties for specific applications. Its thermal characteristics make it an important precursor for materials synthesis via Chemical Vapor Deposition (CVD), a process used to create thin films and nanostructures. researchgate.net Furthermore, the high-spin d⁵ configuration of the Mn(II) center makes the complex paramagnetic, with a magnetic susceptibility (μeff) of approximately 5.9 μB. This has led to its use as a building block in the design of molecular-based magnetic materials, where it can be combined with other molecules to create materials with specific magnetic ordering, such as ferromagnetic or antiferromagnetic coupling. oup.com This article will delve into the detailed chemical and physical properties of Manganese(II) hexafluoroacetylacetonate, providing a focused examination of its characteristics and applications in advanced chemical research.

Data Tables

Table 1: Physical and Chemical Properties of Manganese(II) hexafluoroacetylacetonate

| Property | Value |

|---|---|

| Chemical Formula (Anhydrous) | C₁₀H₂F₁₂MnO₄ |

| Molecular Weight (Anhydrous) | 469.04 g/mol |

| Appearance | Light yellow to brown powder/crystals |

| Melting Point | 187 °C chemicalbook.com |

| Decomposition Onset | > 200 °C (under inert atmosphere) |

| Sublimation Temperature | 150–160 °C (at 0.1 mmHg) |

| Magnetic Spin (S) | 5/2 (high-spin) |

Table 2: Spectroscopic and Structural Characterization Data

| Technique | Observation | Significance |

|---|---|---|

| Infrared (IR) Spectroscopy | ~1650–1600 cm⁻¹ (C=O stretch) ~1250–1100 cm⁻¹ (C-F stretch) | Confirms coordination of the hexafluoroacetylacetonate ligand. |

| Electron Paramagnetic Resonance (EPR) | g-value ≈ 2.0 | Validates the high-spin d⁵ Mn(II) oxidation state. |

| Single-Crystal X-ray Diffraction | Octahedral or trigonal prismatic geometry Mn–O bond length ~2.1 Å | Determines the precise molecular geometry and bond distances. |

| UV-Vis Spectroscopy | Ligand-to-Metal Charge Transfer (LMCT) bands at 300–400 nm | Identifies electronic transitions within the complex. |

属性

CAS 编号 |

19648-86-3 |

|---|---|

分子式 |

C10H4F12MnO4 |

分子量 |

471.05 g/mol |

IUPAC 名称 |

bis(1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one);manganese |

InChI |

InChI=1S/2C5H2F6O2.Mn/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H; |

InChI 键 |

DMABZFSNYKYMMQ-UHFFFAOYSA-N |

手性 SMILES |

C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.O.[Mn] |

规范 SMILES |

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Mn] |

产品来源 |

United States |

Synthetic Methodologies and Reaction Pathways

Conventional Synthetic Approaches to Manganese(II)hexafluoroacetylacetonate

The primary methods for synthesizing manganese(II) hexafluoroacetylacetonate, often abbreviated as Mn(hfac)₂, are based on established principles of coordination chemistry, involving the reaction of a manganese(II) salt with the β-diketone ligand, hexafluoroacetylacetone (B74370).

The most common and direct route to Mn(hfac)₂ involves the reaction of a manganese(II) salt with hexafluoroacetylacetone (Hhfac) in a suitable solvent. wikipedia.org The general reaction scheme requires a base to deprotonate the Hhfac, facilitating the formation of the acetylacetonate (B107027) anion which then coordinates to the Mn²⁺ ion. wikipedia.org

Commonly used manganese(II) salts include manganese(II) chloride (MnCl₂) and manganese(II) sulfate (B86663) (MnSO₄·H₂O). The synthesis is typically carried out in an aqueous or alcoholic medium. One established procedure involves refluxing stoichiometric amounts of MnSO₄·H₂O with Hhfac in ethanol, followed by crystallization to isolate the product. An alternative approach uses polar aprotic solvents to facilitate the ligand exchange. The crude product obtained from these methods is often purified through recrystallization from a non-polar solvent like hexane (B92381) to yield pale-yellow crystals.

The outcome of the synthesis, specifically the yield and purity of the resulting Mn(hfac)₂, is highly dependent on the reaction conditions. Key parameters include the choice of solvent, temperature, and reaction time. For instance, using an ethanol-mediated synthesis can result in yields around 85%, while the introduction of a tetrahydrofuran (B95107) (THF) co-solvent has been shown to facilitate a more rapid synthesis with yields reaching 90%. Achieving high purity (≥98%) often necessitates careful control of the synthetic environment, such as performing the reaction under an inert atmosphere to prevent oxidation of the Mn(II) center, followed by a recrystallization step.

Post-synthesis characterization is crucial to confirm the identity and purity of the compound. Elemental analysis for carbon and fluorine content, where deviations should be ≤0.5% from theoretical values, is a standard verification method. Spectroscopic techniques are also employed; Infrared (IR) spectroscopy confirms the coordination of the ligand through characteristic C=O and C-F stretching bands, while Electron Paramagnetic Resonance (EPR) spectroscopy can be used to validate the high-spin d⁵ Mn(II) oxidation state.

Table 1: Effect of Synthetic Conditions on Mn(hfac)₂ Yield and Purity

| Synthetic Method | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Ethanol-mediated | 85 | 98 | Utilizes a low-cost and common solvent. |

| THF co-solvent | 90 | 97 | Allows for a more rapid synthesis. |

| Hydration control | 88 | 99.5 | Enables the tuning of hydration states in the final product. |

Synthesis of Adducts and Derivatives of Manganese(II)hexafluoroacetylacetonate

The Mn(hfac)₂ unit serves as a versatile building block for the synthesis of more complex molecular structures, including adducts with expanded coordination spheres and heterometallic assemblies.

The coordination sphere of the manganese ion in Mn(hfac)₂ can be readily expanded by introducing additional neutral donor ligands. This strategy is used to create mixed-ligand complexes with modified chemical and physical properties. For example, the reaction of Mn(hfac)₂ with nitrogen-based ligands like pyridine (B92270) (py) can lead to the formation of adducts such as cis-Mn(py)₂(hfac)₂. osti.gov Similarly, the addition of bidentate ligands like ethylenediamine (B42938) (en) can produce complexes where the new ligand coordinates to the manganese center, as demonstrated in analogous acetylacetonate systems. researchgate.net The reaction of pre-existing manganese complexes with ligands like 1,4-diazabutadiene (DAB) can also yield new Mn(II) species, such as [MnII(acac)₂L], sometimes involving a change in the metal's oxidation state during the reaction. researchgate.net These ligand addition strategies are fundamental in tuning the steric and electronic environment of the manganese ion.

Manganese(II) hexafluoroacetylacetonate is a valuable precursor for constructing heterometallic complexes, where Mn(II) ions are linked with other metal centers. These syntheses can be achieved through both solution-phase and solid-state techniques. researchgate.net For example, reacting Mn(hfac)₂ with other metal β-diketonates can yield chain-like structures, such as PbMn(hfac)₄, which consists of alternating [Pb(hfac)₂] and [Mn(hfac)₂] fragments. researchgate.net

Solid-state redox reactions have also proven effective. The reaction between Mn(hfac)₃ and various transition and main group metals has been used to produce heterometallic molecules like InMn(hfac)₃ and CdMn₂(hfac)₆ in quantitative yields. researchgate.net In these structures, the heterometallic molecules are formed through Lewis acid-base interactions between the oxygen atoms of the Mn(hfac)₃⁻ units and the other metal cations. researchgate.net Furthermore, Mn(hfac)₂ can be incorporated into larger clusters with lanthanides, as seen in the synthesis of Mn-Ce heterometallic clusters. ufl.edu

Manganese(II) hexafluoroacetylacetonate is frequently isolated in hydrated or solvated forms, which are often the direct products of syntheses conducted in coordinating solvents like water or alcohols. The most common of these is the dihydrate, Mn(hfac)₂(H₂O)₂, which features a molecular structure with two water molecules directly coordinated to the manganese ion in the axial positions of an octahedral geometry. researchgate.net A trihydrate form, Mn(hfac)₂·3H₂O, is also well-documented. nih.gov

The preparation of these hydrated forms is typically achieved by carefully controlling the amount of water present during the crystallization process. The presence of coordinated water molecules can be confirmed by techniques such as thermogravimetric analysis (TGA), which for the trihydrate shows a characteristic mass loss corresponding to the water molecules at temperatures between 100–120°C. The ability to synthesize specific hydrated or solvated forms is important as the coordinated solvent can influence the compound's crystal packing, solubility, and reactivity in subsequent reactions. nih.gov

Comparative Analysis of Synthesis Routes for Enhanced Control over Material Properties

The selection of a synthetic methodology for Manganese(II) hexafluoroacetylacetonate, Mn(hfac)₂, is pivotal in determining the final material's properties, including its purity, crystallinity, thermal stability, and morphology. These characteristics, in turn, dictate the compound's suitability for specific applications, such as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) for thin-film fabrication. The primary synthesis routes can be broadly categorized into solution-phase methods and vapor-phase deposition techniques, each offering distinct advantages and challenges in controlling the material's final form.

Solution-phase synthesis is the most common and accessible method for producing Manganese(II) hexafluoroacetylacetonate. This approach typically involves the reaction of a manganese(II) salt, such as manganese(II) chloride or manganese(II) sulfate, with hexafluoroacetylacetone (Hhfac) in a suitable solvent. The choice of solvent is a critical parameter that significantly influences the reaction kinetics, yield, and the nature of the final product. Solvents can affect the coordination sphere of the manganese ion, potentially leading to the formation of mixed-ligand complexes. For instance, the use of coordinating solvents can result in the incorporation of solvent molecules into the final product, which can be either desirable or detrimental depending on the intended application.

Vapor-phase synthesis, particularly MOCVD, represents a more specialized approach for producing high-purity thin films of materials. In this method, a volatile precursor, which can be Mn(hfac)₂, is introduced into a reaction chamber where it decomposes on a heated substrate to form a thin film. While not a method for bulk synthesis of the compound itself, the principles of MOCVD highlight the importance of precursor properties, such as volatility and thermal stability, which are directly influenced by the initial synthesis and purification of the Mn(hfac)₂. The design of the Mn(hfac)₂ precursor, for instance through the formation of adducts, can be tailored to enhance its performance in CVD applications.

A comparative analysis of these methodologies reveals a trade-off between scalability and control over material properties at the nanoscale. Solution-phase methods are generally more scalable for bulk powder production, while vapor-phase techniques offer superior control over film thickness, uniformity, and purity, which are critical for applications in electronics and catalysis.

Detailed Research Findings

Research into the synthesis of Manganese(II) hexafluoroacetylacetonate has explored various approaches to tailor its properties. Studies have shown that the fluorination of the acetylacetonate ligand significantly enhances the thermal stability of the resulting manganese complex compared to its non-fluorinated counterpart, manganese(II) acetylacetonate. This increased stability is a crucial attribute for MOCVD precursors, as it allows for a wider processing window and reduces premature decomposition.

The solvent environment during solution-phase synthesis plays a crucial role in the final product's structure. For instance, the reaction of manganese(II) sources with Hhfac in the presence of water can lead to the formation of hydrated species like cis-[Mn(hfac)₂(H₂O)₂]. The degree of hydration and the specific coordination geometry are influenced by the solvent's polarity and its ability to coordinate with the manganese ion. While not specific to Mn(hfac)₂, studies on other manganese complexes have demonstrated that a change in solvent from methanol (B129727) to dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can lead to different structural dimensionalities, from discrete molecules to one-dimensional polymers. This highlights the profound impact of the reaction medium on the resulting material's structure.

In the context of vapor-phase deposition, research on analogous systems, such as the deposition of aminosilanes, provides valuable insights. These studies have shown that vapor-phase deposition methods tend to produce smoother and more uniform monolayers compared to solution-phase techniques. nih.govresearchgate.net This is attributed to better control over the deposition process and a reduction in the uncontrolled polymerization that can occur in solution. researchgate.net By analogy, for applications requiring thin, uniform films of manganese-containing materials derived from Mn(hfac)₂, a vapor-phase approach like MOCVD would likely offer superior control over the film's morphology and properties.

The table below provides a comparative overview of different synthesis approaches for manganese complexes, drawing on available data and analogies to provide a clearer picture of the trade-offs involved.

| Synthesis Route | Typical Precursors | Solvent/Environment | Key Process Parameters | Resulting Material Properties | Advantages | Disadvantages |

| Solution-Phase Precipitation | MnCl₂, MnSO₄, Hhfac | Ethanol, Methanol, Water, Acetonitrile | Reaction Temperature, pH, Stirring Rate, Reactant Concentration | Crystalline or amorphous powder, potential for solvate formation (e.g., hydrates) | Scalable for bulk synthesis, relatively low cost, versatile | Less control over particle size and morphology, potential for solvent and precursor contamination |

| Plasma-Assisted Chemical Vapor Deposition (PA-CVD) | Mn(hfac)₂·diamine adducts | Argon plasma | Substrate Temperature, Precursor Flow Rate, Plasma Power | High-purity, potentially nanostructured thin films | Excellent control over film thickness and uniformity, can produce high-purity materials | Requires specialized equipment, synthesis of volatile precursor is a prerequisite, can be a low-throughput process |

| Solid-State Synthesis | Mn(OAc)₂, Na(hfac) | None (solid-state reaction) | Reaction Temperature, Time, Grinding | Crystalline powder, potential for heterometallic structures | Solvent-free, can produce unique structures | Can require high temperatures, may result in incomplete reactions or phase impurities |

This comparative analysis underscores that the optimal synthesis route for Manganese(II) hexafluoroacetylacetonate is highly dependent on the desired material properties and the intended end-use. For applications requiring bulk powder, solution-phase methods offer a practical approach, with the caveat that careful control of reaction conditions is necessary to achieve high purity and the desired crystalline phase. For advanced applications such as thin-film electronics, where uniformity and purity are paramount, vapor-phase deposition techniques using a well-designed Mn(hfac)₂ precursor are the more suitable choice.

Advanced Structural Elucidation and Spectroscopic Characterization of Manganese Ii Hexafluoroacetylacetonate Complexes

Crystallographic Investigations

Crystallographic studies are fundamental to understanding the three-dimensional arrangement of atoms in manganese(II) hexafluoroacetylacetonate complexes, providing insights into their coordination environments, molecular structures, and the formation of larger assemblies.

Single-Crystal X-ray Diffraction Analysis of Coordination Geometry and Molecular Structures

Single-crystal X-ray diffraction is the definitive method for elucidating the precise molecular structure of manganese(II) hexafluoroacetylacetonate complexes. The central manganese(II) ion, a high-spin d⁵ metal, typically exhibits a preference for an octahedral coordination geometry. In the parent diaqua complex, [Mn(hfac)₂(H₂O)₂], the manganese center is coordinated to two bidentate hexafluoroacetylacetonate (hfac) ligands and two water molecules.

When ancillary ligands are introduced, a variety of distorted octahedral geometries are observed. For instance, the reaction with 4,4'-bipyridyl can yield a cis-[Mn(hfac)₂(bipy)] complex where the bipyridyl ligands coordinate in a cis geometry, with a measured N-Mn-N angle of approximately 90°. elsevierpure.com Similarly, complexes with 4,4′-Bis(N-tert-butyloxylamino)-2,2′-bipyridine also result in a distorted octahedron around the manganese atom. cmu.edu The Mn-O bond lengths in these octahedral complexes are typically around 2.1 Å. In more complex structures, such as heptanuclear manganese-lanthanide clusters, the Mn(II) ions maintain a distorted octahedral environment, often with a NO₅ coordination sphere. mdpi.com The coordination number for Mn(II) is commonly six, particularly when bulky ligands are present, which can sterically hinder the approach of additional ligands. nih.gov However, seven-coordinate Mn(II) complexes are also known. nih.govresearchgate.net

Table 1: Selected Crystallographic Data for Manganese(II) Hexafluoroacetylacetonate Derivatives

| Complex | Coordination Geometry | Key Bond Angles (°) | Mn-Ligand Bond Lengths (Å) | Reference |

|---|---|---|---|---|

| cis-[Mn(hfac)₂(bipy)] | Distorted Octahedral | N-Mn-N = 90 | - | elsevierpure.com |

| [Mn(hfac)₂(4,4′-bipy-N-oxide)] | Distorted Octahedral | - | - | cmu.edu |

| [Mn(DQMEA)(μ-OAc)]₂²⁺ | Distorted Octahedral | - | Mn-N(amine) = 2.33, Mn-N(quin) = 2.26-2.28, Mn-O(hfac) ≈ 2.1 | nih.gov |

| [Mn(DQEA)(OAc)(CH₃OH)]⁺ | Distorted Octahedral | - | Mn-N(amine) = 2.32, Mn-N(quin) = 2.23-2.30, Mn-O(hfac) ≈ 2.1 | nih.gov |

| [Mn₂(μ-LNO₂)(μ-O)Br₂]⁻ | Distorted Octahedral | - | - | researchgate.net |

Note: Data is compiled from various described complexes to illustrate typical geometries and bond parameters.

Polymeric and Supramolecular Architectures

Manganese(II) hexafluoroacetylacetonate is a versatile building block for constructing coordination polymers and supramolecular structures. The formation of these extended architectures is typically achieved by introducing bridging ligands that can coordinate to two or more metal centers.

A classic example is the use of 4,4'-bipyridyl (bipy) as a linear spacer. The cis-[Mn(hfac)₂(bipy)] complex self-assembles into one-dimensional (1-D) zig-zag chains. elsevierpure.com In these chains, the [Mn(hfac)₂] units are linked by the bipyridyl ligands. Similarly, other ditopic ligands, such as 1,3-dipyridylpropane and 4,4-bipyridyl-N,N'-dioxide, have been used with related M(hfac)₂ complexes (where M = Co, Cu) to form 1-D linear and zig-zag chains. elsevierpure.com The resulting architecture (linear vs. zig-zag) is dictated by the coordination preference (trans vs. cis) of the ancillary ligand.

Isomerism and Conformational Studies in Derivatives

The introduction of ancillary ligands to the [Mn(hfac)₂] core can lead to the formation of different isomers. Geometrical isomerism, specifically cis/trans isomerism, is a common feature in these octahedral complexes. The spatial arrangement of the ligands around the Mn(II) center can have a profound impact on the final molecular and supramolecular structure.

A compelling example is seen in two related manganese(II) complexes with quinoline-based tripodal ligands that differ by only a single methyl group. nih.gov One complex, with a tetradentate DQMEA ligand, forms a dimeric structure where two manganese centers are bridged by acetate (B1210297) ligands. In this dimer, the quinoline (B57606) nitrogen atoms adopt a trans configuration relative to each other. In contrast, the second complex with the DQEA ligand is monomeric and exhibits a cis coordination of the quinoline groups. nih.gov This demonstrates how subtle changes in ligand design can switch the geometric preference from trans to cis, leading to entirely different molecular entities (dimer vs. monomer).

Conformational changes are also observed. For example, the free 4,4′-Bis(N-tert-butyloxylamino)-2,2′-bipyridine ligand exists in a trans conformation, but upon coordination to the [Mn(hfac)₂] unit, it is forced into a cis conformation to act as a bidentate chelating ligand. cmu.edu

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the electronic and vibrational properties of manganese(II) hexafluoroacetylacetonate complexes, complementing the structural data from crystallography.

Infrared (IR) Spectroscopy for Ligand Coordination and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for confirming the coordination of the hexafluoroacetylacetonate ligand to the manganese(II) center. The IR spectrum of these complexes is characterized by several strong, distinct absorption bands. The positions of these bands, particularly those corresponding to the C=O and C=C stretching vibrations of the acetylacetonate (B107027) backbone, are sensitive to coordination.

Upon coordination to the Mn(II) ion, the vibrational frequencies of the hfac ligand shift compared to the free ligand. The most informative regions in the IR spectrum include:

C=O Stretching (ν(C=O)): This typically appears as a strong band in the region of 1600-1660 cm⁻¹. rsc.org

C-F Stretching (ν(C-F)): The presence of trifluoromethyl groups gives rise to very strong absorptions, usually found between 1100 and 1250 cm⁻¹.

Mn-O Stretching (ν(Mn-O)): The direct evidence of coordination is the appearance of bands corresponding to the manganese-oxygen vibration, which are found at lower frequencies, generally in the 400-670 cm⁻¹ range. nih.gov

The analysis of these characteristic bands confirms the successful formation of the metal complex and provides insight into the bonding between the manganese ion and the hfac ligand. nih.govnih.gov

Table 2: Typical Infrared Absorption Frequencies for Mn(hfac)₂ Complexes

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity | Significance |

|---|---|---|---|

| Asymmetric C=O Stretch | 1600 - 1660 | Strong | Indicates coordinated carbonyl group |

| C=C Stretch | ~1550 | Medium | Corresponds to the chelate ring backbone |

| C-F Stretch | 1100 - 1250 | Very Strong | Characteristic of the -CF₃ groups |

| Mn-O Stretch | 400 - 670 | Medium-Weak | Confirms metal-ligand bond formation |

Note: Ranges are approximate and compiled from typical values for related metal acetylacetonate complexes. rsc.orgnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Manganese(II) Spin States and Local Environment

Electron Paramagnetic Resonance (EPR) spectroscopy is an essential technique for studying paramagnetic species like manganese(II). As a high-spin d⁵ ion, Mn(II) has a total electron spin S = 5/2, making it EPR active. The resulting EPR spectra provide valuable information about the spin state, the local symmetry of the metal center, and the magnitude of the zero-field splitting (ZFS). researchgate.net

For high-spin Mn(II) complexes, the g-factor is typically isotropic and very close to the free-electron value of ~2.0. researchgate.netrsc.org The shape of the powder EPR spectrum is therefore dominated by the zero-field splitting, which lifts the degeneracy of the Mₛ spin sublevels in the absence of an external magnetic field. researchgate.net The ZFS is described by the axial (D) and rhombic (E) parameters.

The magnitude of the ZFS parameter D is highly sensitive to the coordination geometry and any distortions from perfect octahedral symmetry. acs.org Studies on various Mn(II) complexes have reported D values ranging in magnitude. For some hexaazatrinaphthylene complexes of Mn(II), the D parameter was found to be relatively high, between -3.1 and -4.6 cm⁻¹. rsc.org The sign and magnitude of D are critical in the study of single-molecule magnets (SMMs), as the energy barrier to spin reversal is proportional to |D|S². acs.org EPR spectroscopy, therefore, not only confirms the high-spin S = 5/2 state of the Mn(II) ion but also provides a direct measure of the magnetic anisotropy, which is a key property for applications in molecular magnetism. rsc.orgacs.org

Table 3: Representative EPR Parameters for High-Spin Mn(II) Complexes

| Complex System | g-factor | Zero-Field Splitting (D) | Key Findings | Reference |

|---|---|---|---|---|

| Mn(II) in hexaazatrinaphthylene | 2.03 - 2.04 | -3.1 to -4.6 cm⁻¹ | High magnetic anisotropy observed. | rsc.org |

| General Mn(II) Complexes | ~2.0 | Varies with geometry | Spectral shape is highly dependent on ZFS. | researchgate.net |

| Theoretically Modeled Mn(II) | - | Sensitive to small structural changes | Spin-spin interactions contribute ~30% to D. | acs.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Phenomena

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental tool for probing the electronic structure of coordination compounds like Manganese(II)hexafluoroacetylacetonate, Mn(hfac)₂. The electronic spectrum of this complex is dominated by intense ligand-centered and charge-transfer transitions rather than the typically weak metal-centered d-d transitions.

The Mn(II) ion has a high-spin d⁵ electron configuration, which means that all d-d electronic transitions are spin-forbidden. Consequently, their corresponding absorption bands are extremely weak and often obscured by more intense absorption bands. For analogous Mn(II) complexes like manganese(II) acetylacetonate, distinct d-d transition bands are often not observed. rsc.org

The UV-Vis spectrum of Mn(hfac)₂ is characterized by two primary features:

Intra-Ligand Transitions: Strong absorption bands are typically observed in the ultraviolet region. These are attributed to π → π* transitions within the hexafluoroacetylacetonate ligand itself. The conjugated system of the β-diketonate ligand is responsible for these high-intensity absorptions.

Charge-Transfer (CT) Bands: More significant to the metal-ligand interaction are the charge-transfer bands. In manganese complexes, these can be ligand-to-metal charge transfer (LMCT) bands, where an electron is excited from a ligand-based orbital to a metal-based d-orbital. docbrown.info These transitions are spin-allowed and therefore have high molar absorptivity, resulting in intense colors. For instance, the manganate(VII) ion's intense purple color is a classic example of a charge-transfer phenomenon. docbrown.info In Mn(hfac)₂, these bands provide insight into the electronic interplay between the manganese center and the fluorinated ligands.

The table below summarizes the types of electronic transitions relevant to Mn(hfac)₂.

| Transition Type | Origin | Expected Spectral Region | Intensity |

| d-d Transitions | Excitation of electrons between d-orbitals on the Mn(II) center. | Visible | Very Weak (Spin-Forbidden) |

| Intra-Ligand (π → π)* | Excitation of electrons within the hexafluoroacetylacetonate ligand. | Ultraviolet (< 350 nm) | Strong |

| Ligand-to-Metal Charge Transfer (LMCT) | Excitation of an electron from a ligand orbital to a Mn(II) d-orbital. | UV-Visible | Strong |

Nuclear Magnetic Resonance (NMR) Studies on Diamagnetic Analogs and Paramagnetic Challenges

Direct analysis of Manganese(II)hexafluoroacetylacetonate via Nuclear Magnetic Resonance (NMR) spectroscopy presents significant challenges due to the paramagnetic nature of the high-spin d⁵ Mn(II) center. The unpaired electrons on the metal ion cause rapid nuclear relaxation, which leads to extreme broadening of NMR signals for any nuclei in proximity. nih.govnih.gov This phenomenon, known as paramagnetic relaxation enhancement, often renders the proton or carbon spectra of the ligand uninterpretable. nih.gov

To overcome these challenges, two primary NMR strategies are employed:

Analysis of Diamagnetic Analogs: A common and effective approach is to study a structurally analogous but diamagnetic complex. By replacing the paramagnetic Mn(II) ion with a diamagnetic ion of similar size and charge, such as Zn(II) or Mg(II), a well-resolved NMR spectrum of the hexafluoroacetylacetonate ligand can be obtained. This allows for unambiguous assignment of all proton and carbon signals, providing a clear picture of the ligand's coordination mode and the electronic environment in the absence of paramagnetic effects. This information serves as a crucial reference for interpreting data from the manganese complex.

Paramagnetic NMR as a Structural Probe: While direct structural elucidation is difficult, the paramagnetic effect of Mn(II) can itself be used as a tool. The degree of signal broadening is dependent on the distance between the paramagnetic Mn(II) center and the nucleus being observed (proportional to 1/r⁶). nih.gov In studies of large molecules, trace amounts of Mn(II) are sometimes intentionally added. The selective broadening of specific resonances provides information about which parts of the molecule are closest to the manganese binding site. nih.gov This technique is particularly useful in bioinorganic chemistry to probe the binding sites of metal ions in macromolecules like tRNA and proteins. nih.govnih.gov

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS) for Solution-Phase Coordination

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for determining the local geometric and electronic structure of the manganese center in Mn(hfac)₂, both in solid-state and non-crystalline phases like solutions. nih.govnih.govcern.ch The technique is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES for Oxidation State Determination: The XANES region, which encompasses the absorption edge, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. uu.nl By comparing the absorption edge energy of a sample to that of known manganese standard compounds (e.g., Mn(II)O, Mn(III)₂O₃, Mn(IV)O₂), the oxidation state of manganese in the complex can be definitively confirmed as +2. nih.govresearchgate.net

EXAFS for Local Coordination Environment: The EXAFS region consists of oscillations past the absorption edge. These oscillations arise from the scattering of the ejected photoelectron by neighboring atoms. Analysis of the EXAFS spectrum provides precise quantitative information about the local coordination environment of the manganese ion, which is not readily accessible for solution species by other methods. nih.govnih.gov Key structural parameters that can be extracted include:

Bond Distances: The distances from the central Mn(II) ion to the coordinating oxygen atoms of the hexafluoroacetylacetonate ligands can be determined with high accuracy (often around ±0.02 Å). nih.gov

Coordination Number: The number of nearest-neighbor atoms can be calculated, confirming the coordination number of the manganese center.

Atom Identification: The type of neighboring atoms (e.g., oxygen) can be identified.

This technique is invaluable for studying the structure of Mn(hfac)₂ in solution, where it may form adducts with solvent molecules. EXAFS can distinguish between different coordination spheres, for example, identifying the Mn-O bonds of the hfac ligands and any additional Mn-O bonds from coordinated water or other solvent molecules. nih.govmdpi.com

The table below outlines the information derived from XAS/EXAFS analysis of a manganese complex.

| Parameter | Information Provided | Technique |

| Edge Energy | Oxidation state of the manganese ion. | XANES |

| Fourier Transform Peak Position | Interatomic distances (e.g., Mn-O). | EXAFS |

| Fourier Transform Peak Amplitude | Coordination number and type of neighboring atoms. | EXAFS |

Thermal Analysis for Precursor Stability and Decomposition Pathways

Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA), are essential for characterizing the stability and decomposition behavior of Manganese(II)hexafluoroacetylacetonate. This information is critical for applications where the complex is used as a precursor for material synthesis, such as in Chemical Vapor Deposition (CVD), as it defines the required processing temperatures.

A TGA experiment monitors the change in mass of a sample as it is heated at a controlled rate. For a metal-organic complex like Mn(hfac)₂, the resulting TGA curve reveals a multi-stage decomposition process.

Initial Mass Loss (for Hydrates): If the complex is a hydrate, an initial mass loss is typically observed at lower temperatures (often below 150°C), corresponding to the volatilization of coordinated water molecules.

Decomposition of the Complex: At higher temperatures, a significant and often sharp mass loss occurs. This step represents the decomposition and volatilization of the hexafluoroacetylacetonate ligands, leaving behind a manganese-containing residue. researchgate.net For the analogous compound manganese(II) acetylacetonate, a major mass loss is observed in the 200-250°C range. researchgate.net The decomposition of Mn(hfac)₂ is expected to follow a similar pattern, though the exact temperatures may differ due to the influence of the fluorine atoms.

Final Residue: The final mass remaining at the end of the experiment corresponds to a stable manganese oxide (e.g., MnO, Mn₃O₄) or, in an inert atmosphere, potentially manganese metal or carbide, depending on the conditions.

The decomposition pathway can be complex, sometimes occurring in multiple overlapping steps. researchgate.net By performing TGA at several different heating rates, kinetic parameters such as the activation energy for decomposition can be calculated, providing deeper insight into the stability and lifetime of the precursor.

A representative table of decomposition stages for a generic hydrated metal acetylacetonate complex is shown below.

| Temperature Range (°C) | Process | Mass Loss |

| 50 - 150 | Dehydration (Loss of H₂O) | Corresponds to number of water molecules |

| 200 - 400 | Ligand Decomposition/Volatilization | Major mass loss corresponding to ligands |

| > 400 | Formation of Final Residue | Stable mass |

Coordination Chemistry and Reactivity of Manganese Ii Hexafluoroacetylacetonate

Ligand Field Effects and Coordination Environment

Influence of Hexafluoroacetylacetonate Ligands on Manganese(II) Electronic Structure

The electronic structure of manganese(II) in its complexes is significantly influenced by the nature of the coordinating ligands. In Manganese(II) hexafluoroacetylacetonate, denoted as Mn(hfac)₂, the hexafluoroacetylacetonate (hfac) ligands play a crucial role in determining the electronic properties of the Mn(II) center. The hfac ligand is a β-diketonate that, due to the presence of two trifluoromethyl (-CF₃) groups, is a weak field ligand with strong electron-withdrawing capabilities.

The Mn(II) ion has a d⁵ electronic configuration. In the presence of the weak ligand field generated by the hfac ligands, the energy separation between the t₂g and eg orbitals is small. Consequently, it is more energetically favorable for the electrons to occupy the higher energy eg orbitals than to pair up in the lower energy t₂g orbitals. This results in a high-spin d⁵ configuration for the Mn(II) ion, with five unpaired electrons, leading to a total spin state of S = 5/2. This high-spin state is a characteristic feature of many Mn(II) complexes and is confirmed by spectroscopic techniques like EPR, which show a characteristic g-value of approximately 2.0.

Studies combining X-ray absorption spectroscopy with theoretical calculations have provided detailed insights into the electronic structure. nih.govresearchgate.net In Mn(acac)₂ complexes, there is a competition between the crystal field (CF) strength and the exchange energy. nih.gov The CF splitting in singly coordinated Mn(acac)₁ is significantly smaller than the exchange energy, resulting in an almost atomic-like X-ray absorption signal. nih.gov As the number of ligands increases to two and three, the CF splitting becomes more competitive with the exchange energy. nih.gov

Interactive Data Table: Comparison of Electronic Properties

| Property | Mn(hfac)₂ | Mn(acac)₂ |

| Mn(II) Spin State | High-spin (S = 5/2) | High-spin (S = 5/2) |

| Ligand Field Strength | Weak | Weak |

| Electron-Withdrawing Effect | Strong | Moderate |

| Thermal Stability | High (decomposes >200°C) | Lower |

Geometric Distortions and Their Electronic Implications

The coordination environment around the Mn(II) ion in hexafluoroacetylacetonate complexes is typically octahedral. However, these octahedral geometries are often distorted. In the solid state, anhydrous Mn(hfac)₂ can exist as a polymer where the Mn(II) centers are bridged by hfac ligands, achieving a six-coordinate environment. The hydrated form, cis-[Mn(hfac)₂(H₂O)₂], features a distorted octahedral geometry with the two water molecules in cis positions. nih.gov

These geometric distortions have significant electronic implications. The departure from a perfect octahedral symmetry lifts the degeneracy of the d-orbitals, leading to a more complex electronic structure. For a high-spin d⁵ ion like Mn(II), the ground state is an orbitally non-degenerate ⁶A₁g state. Therefore, a Jahn-Teller distortion, which is common for orbitally degenerate ground states, is not expected in the ground state of Mn(II) complexes. However, distortions can still arise from other factors such as steric hindrance between the bulky ligands and packing forces in the crystal lattice.

The coordination geometry directly impacts the ligand field splitting energy (10Dq). Even small changes in the bond angles and bond lengths can alter the energy levels of the d-orbitals, which can be observed in the d-d electronic transitions in the UV-Vis spectrum. For high-spin Mn(II) complexes, these transitions are spin-forbidden and therefore very weak. The UV-Vis spectrum of Mn(hfac)₂ is dominated by intense ligand-to-metal charge transfer (LMCT) bands.

The local coordination environment of Mn ions, including their valence state and geometry, has been shown to affect the Mn-L₂,₃ edge electron energy loss spectrum (EELS). elsevierpure.com While a direct study on Mn(hfac)₂ was not specified, the principle that the local coordination environment influences the spectral features holds true. elsevierpure.com

Adduct Formation and Supramolecular Assembly

Interactions with Neutral Nitrogen-Donor Ligands (e.g., Imidazoles, Pyridines, TMEDA)

Manganese(II) hexafluoroacetylacetonate readily forms adducts with a variety of neutral nitrogen-donor ligands. These Lewis bases can coordinate to the Mn(II) center, often leading to the cleavage of the polymeric structure of anhydrous Mn(hfac)₂ to form mononuclear or dinuclear complexes. The coordination of these N-donor ligands satisfies the coordination sphere of the manganese ion, typically resulting in a six-coordinate, distorted octahedral geometry.

Examples of such adducts include those formed with imidazoles, pyridines, and bidentate ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA). The formation of these adducts can be represented by the general reaction:

[Mn(hfac)₂]n + nL → n[Mn(hfac)₂L] (for a monodentate ligand L) [Mn(hfac)₂]n + n(L-L) → n[Mn(hfac)₂(L-L)] (for a bidentate ligand L-L)

The specific structure of the resulting adduct depends on the stoichiometry of the reactants and the nature of the nitrogen-donor ligand. For instance, with pyridine (B92270), a common product is the mononuclear complex [Mn(hfac)₂(py)₂]. With bidentate ligands like TMEDA, a chelated complex [Mn(hfac)₂(TMEDA)] is formed. These reactions are often driven by the favorable formation of stable six-coordinate Mn(II) centers. The interaction with N-donor ligands is a key aspect of the reactivity of Mn(II) complexes. mdpi.com

Self-Assembly into Dinuclear, Oligonuclear, and Polymeric Structures

The ability of the hexafluoroacetylacetonate ligand to act as a bridging ligand, in conjunction with the coordination versatility of the Mn(II) ion, facilitates the self-assembly of more complex structures. Anhydrous Mn(hfac)₂ itself exists as a one-dimensional polymer with bridging hfac ligands.

Furthermore, the use of bridging nitrogen-donor ligands can lead to the formation of dinuclear, oligonuclear, and polymeric coordination networks. For example, reaction of Mn(hfac)₂ with a ditopic ligand like 4,4'-bipyridine (B149096) can result in the formation of a polymeric chain of the type [Mn(hfac)₂(4,4'-bipyridine)]n, where the bipyridine molecules bridge the Mn(II) centers.

The self-assembly process is often influenced by the specific reaction conditions, such as the solvent, temperature, and the stoichiometry of the reactants. scispace.com These self-assembled structures are of interest for their potential applications in materials science, particularly in the design of molecular magnets. The magnetic properties of these polynuclear complexes are determined by the nature and magnitude of the magnetic exchange interactions between the Mn(II) centers, which are mediated by the bridging ligands. researchgate.net The distance between the metal centers and the geometry of the bridging pathway are critical factors in determining the strength and sign (ferromagnetic or antiferromagnetic) of the magnetic coupling.

Redox Properties and Reaction Mechanisms as Oxidants/Reductants

Manganese is well-known for its versatile redox chemistry, existing in a wide range of oxidation states from -3 to +7. nih.govrsdjournal.orgrsdjournal.org While the Mn(II) state in Mn(hfac)₂ is relatively stable, the complex can participate in redox reactions, acting as either a reductant (being oxidized to Mn(III)) or as part of a system that facilitates oxidation.

As a reductant, the Mn(II) center can be oxidized to Mn(III). For example, Mn(hfac)₂ can be used as a precursor for the synthesis of the Mn(III) complex, Mn(hfac)₃. Mn(hfac)₃ is a known oxidizing agent capable of oxidizing various organic substrates. nih.gov The oxidation of Mn(II) to Mn(III) can be achieved using strong oxidizing agents.

Conversely, while Mn(II) itself is not a powerful oxidant, manganese complexes can act as oxidative agents. The redox potential of the Mn(III)/Mn(II) couple is highly dependent on the coordination environment. In some contexts, particularly in biological systems and with certain ligands, Mn(II) can be involved in catalytic cycles that generate reactive oxygen species (ROS). nih.gov However, it has been noted that the divalent reduced form of manganese, unlike iron, possesses no intrinsic oxidative capacity on its own. nih.gov The apparent ability of Mn(II) to promote ROS formation can be influenced by the presence of trace amounts of trivalent metal ions. nih.gov

The mechanisms of oxidation involving manganese complexes can be complex. In the oxidation of organic compounds by manganese oxides, the reaction rates are dependent on factors such as pH and the physicochemical properties of the manganese species. rsc.org While Mn(hfac)₂ is a molecular complex and not an oxide, these studies highlight the general principles of manganese redox chemistry. The oxidation of Mn(II) to Mn(III) is a key step in the catalytic activity of some manganese-based enzymes and synthetic catalysts. frontiersin.org The reaction mechanisms often involve electron transfer or hydrogen atom transfer steps. nih.gov

Electron Transfer Pathways in Catalytic Systems

While Mn(II)hexafluoroacetylacetonate itself is often a precatalyst, its significance in catalytic systems lies in its ability to participate in redox cycles, primarily involving the Mn(II)/Mn(III) couple. The reactivity of the manganese hexafluoroacetylacetonate system is often studied using the more reactive Mn(III) form, Mn(hfacac)₃, which is a potent oxidant. The reduction of Mn(hfacac)₃ yields the stable Mn(II) species, Mn(hfac)₂, highlighting the accessibility of this redox couple. nih.gov

In catalytic oxidations, the reaction pathway is highly dependent on the nature of the substrate. For substrates that are electron-rich, the oxidation is believed to proceed via an initial single-electron transfer (SET) from the substrate to the manganese center. nih.gov For example, the oxidation of p-methoxytoluene by Mn(hfacac)₃ occurs much more rapidly than that of toluene, which points to a mechanism initiated by the transfer of an electron from the electron-rich aromatic ring to the manganese complex. nih.gov This generates a substrate radical cation and a Mn(II) species. The high redox potential of the Mn(hfacac)₃ complex, calculated at approximately 0.9 V vs Cp₂Fe⁺/⁰, facilitates the oxidation of various substrates through this electron-transfer mechanism. nih.gov Although these studies focus on the Mn(III) oxidant, they establish the fundamental electron transfer capability of the manganese-hfac system, where Mn(hfac)₂ is the resulting reduced species, poised to be re-oxidized in a catalytic cycle.

General principles from studies of other manganese catalysts show that the ligand environment is crucial in tuning the redox potential. rsc.org For manganese complexes, electron-deficient ligands can enhance oxidative reactivity by modulating the Mn(III)/Mn(II) potential, which is the key electron-transfer component of the catalytic cycle. rsc.org The hexafluoroacetylacetonate ligand, with its strongly electron-withdrawing CF₃ groups, serves this purpose by stabilizing the lower Mn(II) oxidation state, thereby influencing the thermodynamics of the electron transfer step.

Hydrogen Atom Transfer Mechanisms in Organic Transformations

In contrast to electron-rich substrates, the oxidation of molecules with weaker C-H bonds and higher ionization potentials by manganese hexafluoroacetylacetonate systems is proposed to occur via a Hydrogen Atom Transfer (HAT) mechanism. nih.govrutgers.edu This pathway involves the concerted movement of a proton and an electron (a hydrogen atom) from the organic substrate to the oxidant. scripps.edu

Studies involving Mn(hfacac)₃ as the oxidant provide clear evidence for this mechanistic dichotomy. nih.gov For less electron-rich substrates, such as 1,4-cyclohexadiene, a mechanism of initial hydrogen atom transfer to Mn(hfacac)₃ is suggested. nih.gov The ability of the complex to abstract a hydrogen atom (H•) is attributed to its high redox potential and the basicity of the resulting [Mn(hfacac)₃]⁻ anion. nih.gov The HAT step generates a substrate radical and the protonated Mn(II) complex, which can be viewed as a Mn(II)-OH species.

The choice between an electron transfer (ET) and a HAT pathway is a recurring theme in oxidation reactions mediated by high-valent metal complexes. The HAT mechanism is often favored for substrates where the C-H bond is relatively weak, while ET is preferred for substrates that are more easily oxidized. rutgers.edu

Interactive Table 2: Mechanistic Pathways in Oxidations by the Mn(hfac) System

| Substrate Type | Example Substrate | Proposed Mechanism | Key Indicator | Reference |

| Electron-Rich | p-Methoxytoluene | Electron Transfer (ET) | High reaction rate for electron-donating groups | nih.gov |

| Less Electron-Rich | 1,4-Cyclohexadiene | Hydrogen Atom Transfer (HAT) | Oxidation of substrates with high ionization potential | nih.gov |

| Alkylaromatic | Toluene | Electron Transfer (ET) | Formation of tolylphenylmethanes (coupling products) | nih.gov |

| Dihydroaromatic | 9,10-Dihydroanthracene | Hydrogen Atom Transfer (HAT) | Clean oxidation to anthracene | nih.gov |

In many manganese-catalyzed C-H oxidation reactions, the active species is believed to be a high-valent manganese-oxo or manganese-hydroxo species, which is a powerful H-atom abstractor. rsc.org Therefore, in a catalytic cycle starting with Mn(hfac)₂, an initial oxidation and reaction with a terminal oxidant (like H₂O₂, peracids, or O₂) would generate the active Mn(III) or Mn(IV) species capable of performing the HAT from the organic substrate.

Advanced Magnetic Studies of Manganese Ii Hexafluoroacetylacetonate Based Materials

Fundamental Principles of Magnetism in Manganese(II) Complexes

The magnetic behavior of Manganese(II) complexes originates from its specific electron configuration. As a transition metal ion, the magnetic properties are primarily determined by the unpaired electrons in its d-orbitals.

The manganese(II) ion possesses a d⁵ electronic configuration, meaning it has five electrons in its d-orbitals. In most of its complexes, including those with hexafluoroacetylacetonate, it adopts a high-spin state where all five electrons are unpaired, resulting in a total spin state (S) of 5/2. researchgate.net The magnetic behavior of such a system can be effectively described using the spin Hamiltonian formalism. This model simplifies the complex interactions within the ion and its environment into a set of parameters.

For an isolated Mn(II) ion, the spin Hamiltonian (Ĥ) in the presence of an external magnetic field (B) can be expressed as:

Ĥ = gμ_B B ⋅ S + S ⋅ A ⋅ I + a/6 [S_x⁴ + S_y⁴ + S_z⁴ - (1/5)S(S+1)(3S²+3S-1)]

This equation includes several key terms:

Zeeman Interaction: The first term describes the interaction of the electron spin (S) with the external magnetic field, where g is the g-tensor (often approximated as isotropic with a value close to 2.0 for Mn(II)) and μ_B is the Bohr magneton.

Hyperfine Interaction: The second term accounts for the coupling between the electron spin (S) and the nuclear spin (I) of the manganese atom (I = 5/2 for the stable ⁵⁵Mn isotope). A represents the hyperfine coupling tensor. academie-sciences.fr

Zero-Field Splitting (ZFS): The third term describes the splitting of the spin states even in the absence of a magnetic field, arising from the anisotropic electronic environment. For ions in environments with high symmetry, like cubic symmetry, this is represented by the parameter a. academie-sciences.fr In lower symmetry environments, additional axial (D) and rhombic (E) ZFS parameters are required.

Electron Paramagnetic Resonance (EPR) spectroscopy is a primary technique used to experimentally determine these parameters, providing insight into the electronic structure and local symmetry of the Mn(II) center.

Ligand Field Theory (LFT) explains how the interaction between the metal ion and the surrounding ligands (in this case, hexafluoroacetylacetonate) affects the energies of the d-orbitals. libretexts.org In an isolated, spherical Mn(II) ion, the five d-orbitals are degenerate (have the same energy). When ligands approach to form a complex, this degeneracy is lifted. purdue.edu

In an octahedral coordination environment, the d-orbitals split into two sets: a lower-energy triply degenerate set (t₂g) and a higher-energy doubly degenerate set (e_g). purdue.edu The energy difference between these sets is denoted as Δo (the ligand field splitting parameter).

For a d⁵ ion like Mn(II), there are two possible ways to arrange the five electrons:

High-Spin: Each of the five d-orbitals is occupied by a single electron (t₂g³ e_g²). This configuration maximizes the total spin (S=5/2).

Low-Spin: The electrons first fill the lower-energy t₂g orbitals before pairing up, resulting in a configuration of (t₂g⁵ e_g⁰) with a total spin of S=1/2. mdpi.com

The preferred spin state depends on the balance between the ligand field splitting energy (Δo) and the spin-pairing energy (P), which is the energy required to place two electrons in the same orbital.

If Δo < P , the high-spin state is more favorable.

If Δo > P , the low-spin state is preferred.

Manganese(II) has a particularly high spin-pairing energy due to the stability associated with a half-filled d-shell. researchgate.net Ligands like hexafluoroacetylacetonate create a relatively weak ligand field. Consequently, for Manganese(II)hexafluoroacetylacetonate, the condition Δo < P is readily met, and the complex is consistently high-spin. researchgate.netmdpi.com The Ligand Field Stabilization Energy (LFSE) for a high-spin d⁵ system is zero, as the energy stabilization of the three electrons in the t₂g orbitals is exactly cancelled by the energy destabilization of the two electrons in the e_g orbitals. libretexts.org

Exchange Coupling Phenomena in Multi-Spin Systems

In materials containing multiple manganese ions, the magnetic properties are dominated by exchange interactions, which are couplings between the individual spin centers. These interactions can be transmitted through space or, more commonly, through bridging ligands.

When two or more Mn(II) ions are part of the same molecule (e.g., in a dimer or cluster), their spins can interact. This intramolecular exchange is typically described by the Heisenberg-Dirac-Van Vleck Hamiltonian:

Ĥ_ex = -2J S₁ ⋅ S₂

Where J is the exchange coupling constant and S₁ and S₂ are the spin operators for the two interacting ions. The sign of J determines the nature of the coupling:

Ferromagnetic (FM) Coupling (J > 0): This interaction favors a parallel alignment of the spins, leading to a higher total spin in the ground state. mpg.delightsources.org

Antiferromagnetic (AFM) Coupling (J < 0): This interaction favors an anti-parallel alignment of spins, resulting in a lower (or zero) total spin in the ground state. mpg.delightsources.org

In materials based on Manganese(II)hexafluoroacetylacetonate, both types of coupling are observed, often depending on the other molecules (bridging ligands) present in the structure. For instance, direct Mn(II)-Mn(II) interactions are often weakly antiferromagnetic. However, by incorporating other species, such as nitronyl nitroxide radicals, ferromagnetic coupling can be induced.

| Interacting Centers | Bridging Ligand Type | Coupling Type | J value (cm⁻¹) |

| Mn(II) - Mn(II) | Oxide | Antiferromagnetic | ~ -2 |

| Mn(II) - Cu(II) | Organic | Ferromagnetic | ~ +5 |

| Mn(II) - Radical | Nitronyl Nitroxide | Antiferromagnetic | ~ -10 to -15 |

| Mn(II) - Radical | Nitronyl Nitroxide | Ferromagnetic | - |

| Mn(III) - Mn(III) | μ₂-O (Methanol) | Ferromagnetic | +1.31 |

| Mn(III) - Mn(III) | Carboxylate | Antiferromagnetic | -0.56 |

This table presents typical values from related manganese systems to illustrate the range and type of interactions. nih.gov

Interactions can also occur between manganese centers in adjacent molecules. These intermolecular interactions are typically much weaker than intramolecular ones but are crucial for establishing bulk magnetic properties. If these interactions are significant and cooperative, they can lead to long-range magnetic ordering below a critical temperature (the ordering temperature, T_c or T_N). aps.orgarxiv.org

Ferromagnetic Ordering: All spins in the material align parallel, creating a permanent magnet.

Antiferromagnetic Ordering: Neighboring spins align anti-parallel, resulting in no net magnetization.

Ferrimagnetic Ordering: Spins align anti-parallel but are of different magnitudes (e.g., in a system with two different types of magnetic ions), leading to a net magnetic moment.

In many molecular materials based on Manganese(II)hexafluoroacetylacetonate, the large, bulky hexafluoroacetylacetonate ligands effectively isolate the manganese centers of one molecule from those of its neighbors. This often results in negligible intermolecular interactions, and the material behaves as a collection of isolated magnetic molecules (a paramagnet) even at low temperatures. nih.govarxiv.org However, the strategic design of crystal packing or the use of specific ligands that can form extended networks can promote long-range magnetic order. researchgate.netaps.org

The nature and strength of the magnetic exchange between Mn(II) ions are highly dependent on the bridging ligands that connect them. The primary mechanism for this interaction is superexchange, where the orbitals of the bridging ligand provide a pathway for the magnetic interaction.

The effectiveness of the superexchange pathway depends on several factors, including:

The nature of the bridging atom(s): Oxygen and nitrogen atoms are common mediators of exchange.

The geometry of the bridge: The bond angles and distances between the metal ions and the bridging ligand are critical. For example, the Mn-O-Mn bond angle has been directly correlated to the strength of the exchange interaction.

The electronic properties of the ligand: Electron-withdrawing or -donating groups on the bridging ligand can modulate the electron density in the superexchange pathway, thereby "tuning" the magnetic interaction. nih.gov

Studies on related manganese complexes have demonstrated this principle effectively. For example, in dimeric manganese compounds, simply replacing μ-oxo bridges from methanol (B129727) with syn-anti carboxylate bridges was shown to switch the intramolecular magnetic coupling from ferromagnetic (J = +1.31 cm⁻¹) to antiferromagnetic (J = -0.56 cm⁻¹). nih.gov This highlights the power of chemical design in controlling the magnetic properties of materials built from units like Manganese(II)hexafluoroacetylacetonate. nih.gov

Heterospin Systems and Molecular Magnets

Heterospin systems, which incorporate different types of spin carriers within a single molecule, are a cornerstone of modern molecular magnetism. The use of manganese(II)hexafluoroacetylacetonate, with its high-spin d5 configuration (S=5/2), as a building block allows for the creation of materials with significant magnetic moments. When combined with stable organic radicals, the resulting adducts provide a versatile platform for tuning magnetic interactions and engineering molecule-based magnets.

Design and Synthesis of Manganese(II)hexafluoroacetylacetonate-Radical Adducts

The fundamental design strategy for creating heterospin systems based on manganese(II)hexafluoroacetylacetonate involves the direct reaction of the coordinatively unsaturated Mn(hfac)2 complex with a stable organic radical that possesses a donor atom capable of coordinating to the manganese center. The hexafluoroacetylacetonate ligands are crucial as their electron-withdrawing trifluoromethyl groups enhance the Lewis acidity of the Mn(II) ion, promoting coordination with the radical ligand.

The synthesis typically involves mixing stoichiometric amounts of Mn(hfac)2 and the chosen radical ligand in an appropriate solvent. The resulting adducts are often crystalline materials that can be isolated through techniques like slow evaporation or layering. ufl.edu A common class of radical ligands employed in this context includes nitronyl nitroxides and other stable radicals which contain oxygen or nitrogen atoms that can effectively bind to the Mn(II) center. The structure of the resulting complex—whether it is a simple monomeric adduct, a dimer, or a more complex polynuclear cluster—is influenced by the specific radical ligand used and the reaction conditions. For instance, the reaction of (NBun4)[Mn8O6Cl6(O2CPh)7(H2O)2] with ligands like 2-(hydroxymethyl)pyridine (hmpH) can yield complex polynuclear clusters such as [Mn12O8Cl4(O2CPh)8(hmp)6]. ufl.edunih.govacs.org

Spin Density Distribution and Spin Polarization

In manganese(II)hexafluoroacetylacetonate-radical adducts, the unpaired electrons are not strictly confined to the metal ion and the radical. Instead, the spin density is distributed throughout the molecular framework via the covalent bonds connecting the spin carriers. This distribution is a critical factor governing the nature and strength of the magnetic exchange interaction.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the spin density distribution. researchgate.net These calculations typically reveal a large positive spin density localized on the Mn(II) center, consistent with its five unpaired d-electrons. A significant positive spin density is also found on the radical moiety.

A key feature observed in these systems is spin polarization, an indirect mechanism that induces spin density on otherwise diamagnetic atoms within the molecule. The bridging atoms that connect the Mn(II) ion and the radical ligand often exhibit a small negative spin density. This alternation of positive and negative spin density is a clear indicator of an antiferromagnetic exchange mechanism between the adjacent spin centers. Computational studies on related dimanganese-oxo species have quantified the spin population on bridging and terminal atoms, finding a spin density of 0.37 on a terminal oxygen atom, which highlights the significant delocalization and hybridization of manganese and ligand orbitals. nih.gov Visualization of the spin density distribution provides a qualitative picture of the exchange pathways within the molecule. researchgate.net

Investigation of Single-Molecule Magnet (SMM) Behavior

A primary motivation for designing heterospin systems with Mn(hfac)2 is the pursuit of Single-Molecule Magnets (SMMs). A molecule functions as an SMM if it exhibits slow relaxation of its magnetization purely of molecular origin, characterized by a large ground-state spin (S) and a significant, negative magneto-anisotropy (negative axial zero-field splitting parameter, D). ufl.edu This combination creates an energy barrier for the reversal of the magnetization direction. ufl.edu

While simple adducts of Mn(hfac)2 are explored, much success has been found in larger manganese clusters. For example, a Mn12 cluster was found to have an S=6 or S=7 ground state and displayed the characteristic frequency-dependent ac signals, establishing it as a new class of SMM. ufl.edunih.govacs.org In another case, a tetranuclear manganese complex was determined to have an S=9 ground state with D = -0.451 K. ufl.edu The sensitivity of the magnetic properties to the molecular environment, including solvent molecules in the crystal lattice, is a critical aspect of these investigations. ufl.edunih.gov Innovative approaches have even demonstrated the ability to control and switch the SMM behavior on and off by using photo-isomerizable ligands that change their coordination upon irradiation with light. nih.gov

| Complex | Ground State Spin (S) | Anisotropy (D) | Key Finding | Reference |

|---|---|---|---|---|

| [Mn12O8Cl4(O2CPh)8(hmp)6] | 6 or 7 | Not specified | Exhibits frequency-dependent out-of-phase ac signals. | ufl.edunih.govacs.org |

| Mn4(O2CMe)2(pdmH)62·2.5H2O | 9 | -0.451 K | Functions as an SMM with a high-spin ground state. | ufl.edu |

| Diarylethene-bridged Mn-salen complex | Not specified | Not specified | SMM behavior can be photo-activated by visible light. | nih.gov |

Theoretical and Computational Magnetochemistry

Theoretical and computational methods are indispensable for understanding the intricate magnetic properties of Mn(hfac)2-based materials. These tools provide insights into electronic structures, magnetic exchange interactions, and spin-state energetics that are often difficult to access experimentally.

Density Functional Theory (DFT) Calculations for Exchange Coupling Constants and Electronic Structure

Density Functional Theory (DFT) has become a standard tool for studying the electronic structure of manganese complexes. nih.govmdpi.com For heterospin systems, a key parameter of interest is the magnetic exchange coupling constant, J, which quantifies the energy difference between different spin alignments within the molecule. The sign of J indicates the nature of the interaction (ferromagnetic for J > 0, antiferromagnetic for J < 0), and its magnitude describes the strength of the interaction.

By performing DFT calculations on the high-spin and broken-symmetry spin states, the value of J can be estimated. These calculations provide a direct link between the molecular structure and the resulting magnetic properties. DFT is also used to analyze the molecular orbitals, revealing the pathways for magnetic exchange. Studies on related manganese acetylacetonate (B107027) complexes have used DFT to determine parameters like crystal field strength and exchange splitting, which was found to be between 2.0 and 2.4 eV in certain Mn(acac) complexes. nih.govdiva-portal.org The calculated electronic structure helps to rationalize the observed magnetic behavior and to predict the properties of new, unsynthesized molecules. nih.gov

| System | Calculated Parameter | Value | Reference |

|---|---|---|---|

| Cationic Mn(acac)3 | t2g-eg average energy separation | 1.6 eV | nih.gov |

| Mn(acac)2,3 | Exchange splitting | 2.0 - 2.4 eV | nih.gov |

| Mn(acac)n+ (n=1-3) | L3-edge shift per oxidation state | 1.9 ± 0.1 eV | nih.govdiva-portal.org |

| Mn(acac)1 | Mulliken spin density on Mn | 4.83 | nih.gov |

Ab Initio Methods (e.g., CASSCF) for Spin-State Energetics

While DFT is widely used, it can sometimes fail to accurately describe systems with strong electron correlation or multiple low-lying spin states, which are common in manganese chemistry. mdpi.com For these challenging cases, more sophisticated ab initio (from first principles) wavefunction-based methods are required. researchgate.netunige.ch

The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful ab initio technique for studying such systems. gaussian.com In a CASSCF calculation, a specific set of electrons and orbitals, known as the "active space," is treated with a full configuration interaction calculation, providing a high-level description of the electronic structure. gaussian.com For a Mn(hfac)2-radical adduct, the active space would typically include the five 3d orbitals of the manganese ion and the singly occupied molecular orbital (SOMO) of the radical.

CASSCF is particularly well-suited for calculating the relative energies of different spin states (spin-state energetics). unige.ch This is crucial for predicting whether a complex will have a high-spin or low-spin ground state and for understanding spin-crossover phenomena. ucd.ie To achieve higher accuracy, the results of a CASSCF calculation are often used as a starting point for further calculations that include dynamic electron correlation, such as the CASPT2 (Complete Active Space with Second-order Perturbation Theory) method. unige.chmolcas.org These high-level calculations provide benchmark data against which the performance of more approximate methods like DFT can be judged. unige.ch

Numerical Simulation of Magnetic Susceptibility Data

Numerical simulation serves as a critical tool for the in-depth analysis and interpretation of experimental magnetic susceptibility data for materials based on manganese(II) hexafluoroacetylacetonate. These computational models allow researchers to elucidate the nature and magnitude of magnetic interactions at the molecular level, which are often not directly accessible through experimental means alone. By fitting theoretical models to experimental data, it is possible to extract fundamental parameters that characterize the magnetic behavior of these complex materials.

Theoretical investigations often employ sophisticated computational chemistry methods, such as Density Functional Theory (DFT) and ab initio calculations, to model the electronic structure and magnetic properties. nih.govresearchgate.net For instance, in studies of materials incorporating manganese(II) hexafluoroacetylacetonate, hybrid DFT calculations like UB3LYP are utilized to explore the through-bond effective exchange interactions between the Mn(II) ion and other spin-containing units within a molecule. nih.gov

A key aspect of these simulations is the use of a spin Hamiltonian, a model that describes the energies of the spin states in a magnetic system. The general form of the Hamiltonian often includes terms for the Zeeman interaction, magnetic anisotropy (zero-field splitting, ZFS), and the exchange interaction between magnetic centers. For a dimeric manganese complex, a common Hamiltonian is:

H = -2J(S₁ · S₂) + D(S_z₁² + S_z₂²) + gβH · (S₁ + S₂)

Where:

J is the exchange coupling constant, indicating the nature (ferromagnetic for J > 0, antiferromagnetic for J < 0) and strength of the interaction between spin centers S₁ and S₂.

D is the axial zero-field splitting parameter, which describes the splitting of spin states in the absence of an external magnetic field.

g is the Landé g-factor.

β is the Bohr magneton.

H is the external magnetic field.

The fitting of experimental magnetic susceptibility data (χ) versus temperature (T) curves is a primary application of these numerical simulations. By adjusting the parameters (J, D, g, etc.) in the theoretical model, a best-fit to the experimental data can be achieved. This process yields quantitative values for the key magnetic interactions within the material.

The table below presents representative parameters obtained from fitting magnetic susceptibility data for manganese-containing complexes, illustrating the typical outputs of such numerical simulations.

| Compound Class | Spin System | J (cm⁻¹) | D (cm⁻¹) | g | Reference |

| Manganese(III) Complex | Mn(III) centers | +0.21 | 0.9 | 1.99 | researchgate.net |

| Rare-Earth Chalcogenide | NaYbSe₂ | J± = 3.27 K, Jzz = -0.95 K | - | - | arxiv.org |

| Spin-Glass System | AuMn (2.98%) | - | - | - | arxiv.org |

| Spin-Glass System | La₀.₉₅Sr₀.₀₅CoO₃ | - | - | - | arxiv.org |

Note: The data in this table are for illustrative purposes to show the types of parameters derived from numerical simulations and are not all specific to Manganese(II) hexafluoroacetylacetonate itself, but to various manganese-containing magnetic systems.

Applications in Materials Science and Catalysis

Precursor Chemistry for Vapor Deposition Techniques

Mn(hfac)₂ serves as a vital precursor molecule in various vapor deposition methods for creating thin films and nanostructured materials. Its ability to be sublimed and controllably decomposed on a substrate surface makes it an ideal candidate for these applications.

Manganese(II) hexafluoroacetylacetonate is a well-established precursor for both Chemical Vapor Deposition (CVD) and Metal-Organic Chemical Vapor Deposition (MOCVD). azonano.commdpi.com These techniques are prized for their capability to produce high-quality, uniform, and conformal thin films with precise thickness control. azonano.com The effectiveness of Mn(hfac)₂ in these processes is largely due to its high thermal stability, with decomposition beginning above 200°C in inert atmospheres, and its significant volatility. The anhydrous form can be sublimed at 150–160°C under reduced pressure (0.1 mmHg), a critical property for CVD.

To enhance its volatility for MOCVD applications, Mn(hfac)₂ is often used as an adduct with a diamine ligand, such as N,N,N′,N′-tetramethylethylenediamine (TMEDA), forming Mn(hfac)₂·TMEDA. researchgate.net This modification improves its mass transport properties and ensures a more stable and reproducible deposition process. researchgate.net The resulting complex is readily sublimed under vacuum and has a long shelf-life, which is advantageous for consistent manufacturing. researchgate.net MOCVD using this precursor allows for the growth of various manganese-containing materials on different substrates, including silicon and stainless steel. researchgate.netmocvd-precursor-encyclopedia.de

The choice of operating pressure in the MOCVD process can selectively determine the final product. For example, using Mn(hfac)₂·TMEDA, manganese difluoride (MnF₂) nanostructures can be deposited at atmospheric pressure, while manganese oxide (Mn₃O₄) films are formed under reduced pressure. researchgate.net This versatility underscores the precursor's importance in fabricating a range of functional materials.

Table 1: Thermal Properties and Deposition Parameters for Mn(hfac)₂ in CVD/MOCVD

| Property/Parameter | Value/Condition | Application Note | Source(s) |

| Decomposition Onset | > 200°C (in inert atmosphere) | High thermal stability prevents premature breakdown. | |

| Sublimation Temperature | 150–160°C (at 0.1 mmHg) | Allows for efficient vaporization and transport to the substrate. | |

| Vaporizer Temperature | 85°C | For Mn(hfac)₂·TMEDA in PA-CVD processes. researchgate.net | researchgate.net |

| Deposition Pressure | Atmospheric or Reduced | Influences the final material phase (e.g., MnF₂ vs. Mn₃O₄). researchgate.net | researchgate.net |

| Carrier Gas | Argon (Ar) | Used to transport the vaporized precursor into the reaction chamber. mocvd-precursor-encyclopedia.deresearchgate.net | mocvd-precursor-encyclopedia.deresearchgate.net |

Plasma-Assisted Chemical Vapor Deposition (PA-CVD), also known as Plasma-Enhanced CVD (PE-CVD), offers a route to synthesize high-purity nanostructured materials with a high degree of control. researchgate.netmaterials-science.info Mn(hfac)₂·TMEDA is a valuable precursor for PA-CVD because the energy from the plasma can facilitate the decomposition of the precursor at lower substrate temperatures than in conventional CVD. researchgate.netmdpi.com This allows for deposition on a wider range of substrates, including those that are not thermally robust.